6-[[4-Carboxy-8a-[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
BenchChem offers high-quality 6-[[4-Carboxy-8a-[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[[4-Carboxy-8a-[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C53H82O24 |
|---|---|
Molecular Weight |
1103.2 g/mol |
IUPAC Name |
6-[[4-carboxy-8a-[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C53H82O24/c1-20-28(56)31(59)39(75-43-36(64)33(61)37(21(2)72-43)73-42-34(62)29(57)25(55)19-70-42)45(71-20)77-47(69)53-15-13-48(3,4)17-23(53)22-9-10-26-49(5)18-24(54)40(76-44-35(63)30(58)32(60)38(74-44)41(65)66)52(8,46(67)68)27(49)11-12-51(26,7)50(22,6)14-16-53/h9,20-21,23-40,42-45,54-64H,10-19H2,1-8H3,(H,65,66)(H,67,68) |
InChI Key |
ZGJXPMROEKLPPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)C)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)O)O)O)O |
Origin of Product |
United States |
Biological Activity
The compound known as 6-[[4-Carboxy-8a-[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule characterized by multiple functional groups that contribute to its biological activity. This article explores its biological properties based on current research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure with several hydroxyl groups and a carboxylic acid moiety. Its IUPAC name reflects the intricate arrangement of oxane rings and a tetradecahydropicene core. The presence of multiple hydroxyl groups suggests potential for significant biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C63H100O31 |
| Molecular Weight | Approximately 1,231 g/mol |
| Functional Groups | Hydroxyl (-OH), Carboxylic acid (-COOH) |
| Structural Features | Multiple oxane rings and a tetradecahydropicene core |
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit notable antioxidant properties. The hydroxyl groups in the compound may contribute to scavenging free radicals and reducing oxidative stress. A study highlighted that compounds with multiple hydroxyl functionalities can effectively inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anti-Cancer Activity
The compound has shown promise in anti-cancer studies. Similar derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. For instance:
- Mechanism of Action : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
- Case Study : In vitro studies demonstrated that related compounds significantly reduced the viability of various cancer cell lines through mechanisms involving the activation of caspases and upregulation of pro-apoptotic factors .
Cardiovascular Effects
There is emerging evidence that this compound could have beneficial effects on cardiovascular health. Its antioxidant properties may help in reducing inflammation and improving endothelial function. A study found that similar compounds could lower blood pressure and improve vascular reactivity in animal models .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Preliminary data suggest:
- Absorption : The presence of multiple hydroxyl groups may enhance solubility and absorption in biological systems.
- Metabolism : The compound is likely metabolized via phase I (oxidation) and phase II (conjugation) reactions.
- Excretion : Renal excretion may play a significant role due to the hydrophilic nature of the molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
